molecular formula C5H3F7O4S B14519810 Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate CAS No. 63176-10-3

Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate

Cat. No.: B14519810
CAS No.: 63176-10-3
M. Wt: 292.13 g/mol
InChI Key: CZLMTHRQSMTBLT-UHFFFAOYSA-N
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Description

Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate is a fluorinated organic compound known for its unique chemical properties. It is part of a class of compounds that are often used in various industrial and scientific applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate typically involves the reaction of heptafluorobutyl methacrylate with appropriate sulfonating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired outcome but often include specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as high stability, reactivity, and resistance to degradation. These properties make it particularly valuable in applications requiring robust and reliable chemical performance .

Properties

CAS No.

63176-10-3

Molecular Formula

C5H3F7O4S

Molecular Weight

292.13 g/mol

IUPAC Name

methyl 1,1,1,2,4,4,4-heptafluoro-3-oxobutane-2-sulfonate

InChI

InChI=1S/C5H3F7O4S/c1-16-17(14,15)3(6,5(10,11)12)2(13)4(7,8)9/h1H3

InChI Key

CZLMTHRQSMTBLT-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C(C(=O)C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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